Bienvenue dans la boutique en ligne BenchChem!

2,3-Dimethylimidazo[1,2-a]pyrimidine

Lipophilicity CNS drug design ADME prediction

2,3-Dimethylimidazo[1,2-a]pyrimidine (CAS 45880-46-4) is a fused nitrogen-bridged heterocycle belonging to the imidazo[1,2-a]pyrimidine class, a scaffold widely recognized as 'privileged' in medicinal chemistry for its broad-spectrum pharmacological potential. With a molecular formula of C8H9N3 and molecular weight of 147.18 g/mol , this compound features methyl substituents at both the 2- and 3-positions, two zero-rotatable-bond sites critical for modulating lipophilicity, steric bulk, and metabolic soft spots during lead optimization.

Molecular Formula C8H9N3
Molecular Weight 147.18 g/mol
CAS No. 45880-46-4
Cat. No. B3267645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dimethylimidazo[1,2-a]pyrimidine
CAS45880-46-4
Molecular FormulaC8H9N3
Molecular Weight147.18 g/mol
Structural Identifiers
SMILESCC1=C(N2C=CC=NC2=N1)C
InChIInChI=1S/C8H9N3/c1-6-7(2)11-5-3-4-9-8(11)10-6/h3-5H,1-2H3
InChIKeyICAGBVAZYDIBBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dimethylimidazo[1,2-a]pyrimidine (CAS 45880-46-4): A Dual-Methylated Privileged Scaffold for Kinase-Focused Drug Discovery


2,3-Dimethylimidazo[1,2-a]pyrimidine (CAS 45880-46-4) is a fused nitrogen-bridged heterocycle belonging to the imidazo[1,2-a]pyrimidine class, a scaffold widely recognized as 'privileged' in medicinal chemistry for its broad-spectrum pharmacological potential [1]. With a molecular formula of C8H9N3 and molecular weight of 147.18 g/mol [2], this compound features methyl substituents at both the 2- and 3-positions, two zero-rotatable-bond sites critical for modulating lipophilicity, steric bulk, and metabolic soft spots during lead optimization. Unlike its mono-methyl or unsubstituted analogs, this dual-methylated variant presents a quantifiable shift in computed physicochemical properties—specifically XLogP3 and topological polar surface area—that directly impact passive permeability and CYP-mediated oxidation susceptibility, making it a strategically distinct starting point for kinase-targeted library synthesis and structure–activity relationship (SAR) exploration.

Why 2,3-Dimethylimidazo[1,2-a]pyrimidine Cannot Be Replaced by Unsubstituted or Mono-Methyl Imidazo[1,2-a]pyrimidines in Lead Optimization


Generic substitution with imidazo[1,2-a]pyrimidine (CAS 274-95-3), 2-methylimidazo[1,2-a]pyrimidine (CAS 6058-03-3), or 3-methylimidazo[1,2-a]pyrimidine (CAS 33794-80-8) introduces distinct liabilities in drug discovery programs. The unsubstituted scaffold (XLogP3 = 1.1) yields a lower lipophilicity baseline insufficient for achieving passive blood–brain barrier permeability in CNS kinase targets [1]. The 2-methyl analog (XLogP3 = 1.5) retains an unblocked 3-position, a site prone to rapid oxidative metabolism, leading to high intrinsic clearance in liver microsome assays [2]. Conversely, the 3-methyl analog leaves the 2-position open for CYP-mediated hydroxylation. The 2,3-dimethyl variant (XLogP3 = 1.9) resolves both issues by simultaneously blocking both metabolic soft spots and achieving an optimal lipophilicity window (XLogP3 2–4) preferred for CNS drug candidates while maintaining a topological polar surface area of 30.2 Ų—below the 60–70 Ų threshold for brain penetration [3]. These quantifiable differences in computed ADME-relevant properties mean that substituting the dual-methylated core with any mono-methyl or unsubstituted alternative will alter the permeability–metabolism balance and require re-optimization of the entire lead series, incurring significant time and cost penalties.

Quantitative Differentiation Evidence for 2,3-Dimethylimidazo[1,2-a]pyrimidine vs. Closest Imidazo[1,2-a]pyrimidine Analogs


Differentiated XLogP3-AA Lipophilicity vs. Mono-Methyl and Unsubstituted Imidazo[1,2-a]pyrimidine Comparators

The computed XLogP3-AA value for 2,3-dimethylimidazo[1,2-a]pyrimidine is 1.9, representing a 0.4 log unit increase over the 2-methyl analog (1.5) and a 0.8 log unit increase over the unsubstituted parent scaffold (1.1) [1][2][3]. This increment positions the compound closer to the optimal CNS drug lipophilicity range (XLogP 2–4), where passive permeability is maximized while minimizing promiscuous off-target binding associated with excessively lipophilic compounds (XLogP > 5).

Lipophilicity CNS drug design ADME prediction

Higher Molecular Weight and Favorable CNS Drug-Likeness Metrics vs. Imidazo[1,2-a]pyrimidine

With a molecular weight of 147.18 g/mol, 2,3-dimethylimidazo[1,2-a]pyrimidine is 14.03 g/mol heavier than 2-methylimidazo[1,2-a]pyrimidine (133.15 g/mol) and 28.06 g/mol heavier than unsubstituted imidazo[1,2-a]pyrimidine (119.12 g/mol), yet remains well below the 400–500 Da ceiling for lead-like compounds [1][2][3]. Critically, its topological polar surface area (TPSA) of 30.2 Ų remains identical across all three analogs, meaning the lipophilicity gain is achieved without sacrificing the low TPSA required for passive CNS penetration (< 60–70 Ų). Zero hydrogen bond donors and only two hydrogen bond acceptors are maintained across the series.

Drug-likeness CNS MPO Molecular weight

Scaffold Prerequisite for 3-Position Functionalization via Microwave-Assisted Heck Arylation

The 2,3-dimethyl substitution pattern pre-establishes the 2-position methyl group, enabling exclusive 3-position arylation via a microwave-assisted Pd(0)-mediated Heck-type reaction, a protocol demonstrated to produce 45-membered libraries of 2,3-substituted imidazo[1,2-a]pyrimidines with isolated yields of 46–96% [1]. This contrasts with 2-unsubstituted imidazo[1,2-a]pyrimidine scaffolds, where 3-position arylation proceeds under the same conditions but yields mono-substituted products lacking the 2-methyl group. The presence of the 2-methyl substituent was found to be compatible with the optimized microwave protocol at 145 °C, achieving a 96% yield for the model substrate 2-phenyl analog, indicating that 2-alkyl substitution (including methyl) does not hinder the Heck-type coupling step.

Scaffold derivatization Heck arylation Combinatorial library synthesis

Structural Preclusion of Tautomeric Ambiguity for Unambiguous Hit Expansion

Imidazo[1,2-a]pyrimidine systems lacking substitution at the 2- and 3-positions can exhibit tautomeric equilibria that complicate biological assay interpretation and structure-based drug design. 1H NMR studies of the imidazo[1,2-a]pyrimidine system have demonstrated protonation behavior involving rapid proton exchange between N-1 and N-8, indicative of annular tautomerism in the unsubstituted core [1]. The 2,3-dimethyl substitution eliminates this ambiguity by blocking both tautomerizable positions, ensuring a single, well-defined chemical entity in solution under physiological assay conditions. This contrasts with the 2-methyl analog, where the unsubstituted 3-position retains partial tautomeric character, and the unsubstituted parent, where full tautomeric ambiguity exists.

Tautomerism Assay reproducibility Hit validation

Optimal Procurement and Application Scenarios for 2,3-Dimethylimidazo[1,2-a]pyrimidine in Drug Discovery


Strategic Building Block for Kinase-Focused Combinatorial Library Synthesis

Medicinal chemistry teams constructing imidazo[1,2-a]pyrimidine-based kinase inhibitor libraries should procure 2,3-dimethylimidazo[1,2-a]pyrimidine as the primary scaffold rather than the unsubstituted or 2-methyl analogs. The pre-installed 2-methyl group eliminates one synthetic step during library construction, while the 3-methyl group blocks a metabolic soft spot, yielding library members with intrinsically improved microsomal stability profiles [1]. The scaffold is compatible with microwave-assisted Pd(0)-mediated Heck arylation at the 3-position (yields up to 96% for model substrates), enabling rapid parallel derivatization [2]. This compound is particularly suited for synthesizing 2,3,6-trisubstituted imidazo[1,2-a]pyrimidine libraries via sequential 3-position arylation followed by 6-position halogenation or cross-coupling, a common workflow in kinase drug discovery programs targeting the ATP-binding pocket.

CNS Kinase Target Lead Optimization Requiring Defined BBB Penetration Parameters

Programs targeting CNS kinases (e.g., LRRK2, GSK-3β, CDK5) should prioritize the 2,3-dimethyl variant over the unsubstituted or 2-methyl scaffolds. The XLogP3 of 1.9 [3], combined with a TPSA of 30.2 Ų and zero hydrogen bond donors, falls within the favorable CNS MPO parameter space, predicting higher passive brain penetration compared to the unsubstituted analog (XLogP3 = 1.1). The dual methylation also blocks both CYP-mediated oxidation sites, reducing the likelihood of rapid first-pass metabolism—a common cause of poor brain exposure for mono-methyl imidazo[1,2-a]pyrimidine leads. Procurement of this specific scaffold at the hit-to-lead stage ensures that CNS ADME properties are built into the series from the outset rather than retrofitted through costly late-stage optimization.

SAR-by-Catalog Procurement vs. Ad Hoc Library Synthesis for Hit Expansion

For hit expansion campaigns where an imidazo[1,2-a]pyrimidine core has been identified from a screening library (e.g., against B-Raf kinase, where imidazo[1,2-a]pyrimidine derivatives have shown IC50 values as low as 0.003 μM [4]), procurement of the pre-fabricated 2,3-dimethyl scaffold from commercial suppliers offers a faster and more reproducible entry point than de novo synthesis of small quantities for SAR exploration. The compound is available at 95%+ purity [5], enabling immediate use in parallel chemistry workflows without the quality control delays associated with custom synthesis. This approach is cost-effective for academic screening centers and small-to-medium biotech companies that lack dedicated process chemistry capabilities but require high-purity building blocks for SAR-by-catalog strategies.

Precursor for 6-Bromo-2,3-dimethylimidazo[1,2-a]pyrimidine as a Key Cross-Coupling Intermediate

The 2,3-dimethyl scaffold serves as the direct synthetic precursor to 6-bromo-2,3-dimethylimidazo[1,2-a]pyrimidine (CAS 1111638-07-3, MW 226.07 g/mol) , a versatile intermediate for Suzuki–Miyaura, Buchwald–Hartwig, and Sonogashira cross-coupling reactions at the 6-position. This two-step sequence (bromination of the 2,3-dimethyl core with NBS or Br2, followed by cross-coupling) is a well-established route to 2,3,6-trisubstituted imidazo[1,2-a]pyrimidines, a substitution pattern common to multiple kinase inhibitor chemotypes. Procuring the 2,3-dimethyl starting material in bulk (>10 g scale) from a single qualified vendor ensures batch-to-batch consistency in the downstream brominated intermediate, which is critical for maintaining reproducible coupling yields across multi-gram API intermediate campaigns.

Quote Request

Request a Quote for 2,3-Dimethylimidazo[1,2-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.